molecular formula C18H17N3O2S B5849269 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxybenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxybenzamide

Cat. No.: B5849269
M. Wt: 339.4 g/mol
InChI Key: LCQCSFQHINRSET-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazoles. . The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-16-20-21-18(24-16)19-17(22)14-9-6-10-15(11-14)23-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQCSFQHINRSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxybenzamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antimicrobial and anticancer agent . The compound’s ability to inhibit the growth of certain bacteria and fungi makes it a potential candidate for the development of new antibiotics. Additionally, its anticancer properties are being explored for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity . This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of the target cells. The compound’s ability to cross cellular membranes and its high lipophilicity contribute to its effectiveness in reaching and interacting with its molecular targets.

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxybenzamide can be compared with other similar compounds, such as sulfamethoxazole, acetazolamide, and butazolamide . These compounds also contain the 1,3,4-thiadiazole ring and exhibit similar biological activities. this compound is unique due to its specific substituents, which impart distinct properties and potential applications. The presence of the phenylmethoxy group, for example, may enhance its antimicrobial and anticancer activities compared to other thiadiazole derivatives.

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